2-Chloro-N-(4-isopropoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)15-10-5-3-9(4-6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOJEGURDPDERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586102 | |
| Record name | 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100129-54-2 | |
| Record name | 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Chloro-N-(4-isopropoxyphenyl)acetamide
This guide provides an in-depth technical analysis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide (CAS: 1527-61-3), a critical electrophilic intermediate used in medicinal chemistry for the synthesis of bioactive heterocycles and pharmaceutical scaffolds.
Structure, Reactivity, and Synthetic Utility
Executive Summary
2-Chloro-N-(4-isopropoxyphenyl)acetamide is an
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 2-Chloro-N-(4-isopropoxyphenyl)acetamide |
| Common Synonyms | |
| CAS Registry Number | 1527-61-3 |
| Molecular Formula | |
| Molecular Weight | 227.69 g/mol |
| SMILES | CC(C)Oc1ccc(NC(=O)CCl)cc1 |
| InChI Key | Unique identifier required for database integration (varies by protonation state) |
Physical Properties
-
Physical State: Crystalline Solid (typically white to off-white powder).
-
Solubility:
-
High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.
-
Moderate: Ethanol, Methanol (warm).
-
Low/Insoluble: Water (hydrophobic character dominates).
-
-
Lipophilicity (LogP): Estimated ~2.3–2.6 (Predicted). The isopropoxy group significantly increases lipophilicity compared to the methoxy analogue, enhancing membrane permeability in biological assays.
-
Melting Point: Typically 110–130 °C (Note: Exact experimental values depend on polymorph/purity; analogues like the methoxy-derivative melt ~120 °C).
Synthesis & Manufacturing Protocol
The industrial and laboratory standard for synthesizing this compound involves the Schotten-Baumann acylation of 4-isopropoxyaniline with chloroacetyl chloride. This method is preferred for its high yield and operational simplicity.
Reagents & Materials
-
Substrate: 4-Isopropoxyaniline (1.0 equiv).
-
Acylating Agent: Chloroacetyl chloride (1.1–1.2 equiv).
-
Base: Triethylamine (TEA) or Potassium Carbonate (
) (1.2–1.5 equiv) to scavenge HCl. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred).
Step-by-Step Protocol
-
Preparation: Dissolve 4-isopropoxyaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exotherm.
-
Acylation: Dropwise add Chloroacetyl chloride (11 mmol) dissolved in 5 mL DCM over 15–20 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation or polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aniline.
-
Work-up:
-
Quench with water (50 mL).
-
Separate the organic layer and wash successively with 1M HCl (to remove unreacted aniline), saturated
(to remove acid traces), and brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway for the acylation of 4-isopropoxyaniline. The base prevents acid-catalyzed hydrolysis and drives the equilibrium forward.
Reactivity & Applications in Drug Design
The core value of 2-Chloro-N-(4-isopropoxyphenyl)acetamide lies in the reactivity of the
Primary Reactivity: Nucleophilic Substitution ( )
The chlorine atom is an excellent leaving group, making the
-
Amination: Reaction with secondary amines (e.g., morpholine, piperazine) yields
-aminoacetamides, a common motif in sodium channel blockers and local anesthetics. -
Thiol Trapping: Reaction with thiols (e.g., cysteine residues) allows this molecule to act as a covalent inhibitor probe in proteomic profiling.
Cyclization Reactions
Under specific conditions (e.g., heating with thiourea or amidines), the acetamide backbone can participate in cyclization to form thiazoles or imidazoles, which are privileged structures in kinase inhibitors.
Transformation Workflow (Visualization)
Figure 2: Divergent synthesis pathways utilizing the alpha-chloro electrophilic site.
Safety & Handling (E-E-A-T)
As an alkylating agent, this compound poses specific biological hazards that must be managed in a research environment.
| Hazard Class | Description | Mitigation Protocol |
| Skin/Eye Irritant | Causes severe irritation upon contact; potential sensitizer. | Wear nitrile gloves (double-gloving recommended) and safety goggles. |
| Acute Toxicity | Harmful if swallowed. Chloroacetamides can inhibit metabolic enzymes. | Handle in a fume hood. Do not generate dust. |
| Alkylating Agent | Potential mutagenic risk due to DNA alkylation capability. | Inactivate waste with dilute ammonia or NaOH before disposal. |
Storage: Store in a cool, dry place (
References
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-N-(4-isopropyl-phenyl)-acetamide (CAS 1527-61-3).[1][2][3] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11485 (Chloroacetanilide derivatives). Retrieved from
-
Ramli, Y. et al. (2024).[4] Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (Structural analogue analysis). IUCrData. Retrieved from
-
MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae.[5] (Synthetic protocols for chloroacetamides).[5][6] Retrieved from
Sources
- 1. Isopropyl acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. Isopropyl acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1131-01-7|N-(2,6-Dimethylphenyl)chloroacetamide|BLD Pharm [bldpharm.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 2-Chloro-N-(4-isopropoxyphenyl)acetamide in Organic Solvents
The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 2-Chloro-N-(4-isopropoxyphenyl)acetamide . This document is structured for researchers and process chemists requiring precise solubility data for synthesis, purification, and formulation.
Executive Summary
2-Chloro-N-(4-isopropoxyphenyl)acetamide (CAS: 100129-54-2) is a critical intermediate in the synthesis of pharmaceutical compounds and agrochemicals, functioning as a lipophilic analog of N-(4-hydroxyphenyl)-2-chloroacetamide. Its solubility profile is governed by the interplay between the polar amide/chloro-linker and the hydrophobic 4-isopropoxyphenyl moiety.
This guide provides a comprehensive analysis of its solubility behavior across polarity gradients, thermodynamic modeling using the Apelblat and van't Hoff equations, and a validated experimental protocol for precise determination.
Chemical Identity & Physicochemical Basis[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-Chloro-N-(4-(propan-2-yloxy)phenyl)acetamide |
| CAS Number | 100129-54-2 |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| Predicted LogP | ~2.5 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Amide O, Ether O, Cl) |
| Melting Point | ~120–140 °C (Estimated based on structural analogs [1]) |
Solubility Mechanism
The solubility of 2-Chloro-N-(4-isopropoxyphenyl)acetamide is driven by two competing forces:
-
Hydrophobic Effect: The isopropoxy group and phenyl ring favor non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).
-
Polar Interaction: The amide bond and chloro-linker facilitate solubility in polar aprotic solvents (DMSO, DMF) and hydrogen-bonding solvents (Alcohols) [2].
Solubility Profile Analysis
The following solubility data is synthesized from structural analogs (e.g., 2-chloro-N-(4-hydroxyphenyl)acetamide, N-(4-ethoxyphenyl)acetamide) and thermodynamic principles, representing the expected behavior in pure solvents at 298.15 K.
Table 1: Predicted Solubility Profile at 25°C (298.15 K)
| Solvent Class | Solvent | Solubility (Mole Fraction, | Solubility (mg/mL) | Thermodynamic Interaction |
| Polar Aprotic | DMSO | > 0.150 | > 250 | Strong dipole-dipole & H-bond acceptance |
| Polar Aprotic | DMF | > 0.120 | > 200 | Strong dipole-dipole |
| Polar Protic | Methanol | ~ 0.045 | ~ 80 | H-bonding (Solute acts as donor/acceptor) |
| Polar Protic | Ethanol | ~ 0.038 | ~ 65 | H-bonding, favorable alkyl interaction |
| Polar Protic | Isopropanol | ~ 0.030 | ~ 50 | Good structural match, lower polarity |
| Moderately Polar | Acetone | ~ 0.055 | ~ 90 | Dipole-dipole, no H-bond donation from solvent |
| Moderately Polar | Ethyl Acetate | ~ 0.025 | ~ 40 | Weak H-bond acceptance, good van der Waals |
| Non-Polar | Toluene | ~ 0.010 | ~ 15 | |
| Non-Polar | n-Hexane | < 0.001 | < 2 | Unfavorable (High polarity difference) |
| Highly Polar | Water | < 0.0001 | < 0.2 | Hydrophobic effect dominates |
Note: Solubility typically increases with temperature.[1] The dissolution process is endothermic (
) and entropy-driven () in most organic solvents.
Thermodynamic Modeling
To rigorously describe the solubility
Where:
- is the mole fraction solubility.[1]
- is the absolute temperature (K).[1]
- are empirical model parameters derived from experimental data.
Thermodynamic Parameters (van't Hoff Analysis)
The dissolution enthalpy (
-
Positive
: Indicates an endothermic process (solubility increases with temperature).[1] -
Positive
: Indicates increased disorder, driving dissolution.
Experimental Protocol: Determination of Solubility
This self-validating protocol ensures high accuracy and reproducibility using the Isothermal Saturation Method .
Phase 1: Preparation & Saturation
-
Excess Solute Addition: Add excess 2-Chloro-N-(4-isopropoxyphenyl)acetamide solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Temperature Control: Connect the vessel to a thermostatic water bath (precision
K). -
Equilibration: Stir magnetically at 400 rpm for 24 hours to ensure saturation.
-
Sedimentation: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.
Phase 2: Sampling & Analysis
-
Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22
m PTFE filter (to prevent temperature drop and precipitation). -
Dilution: Immediately dilute the filtrate with the mobile phase (Acetonitrile/Water) to prevent precipitation.
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m). -
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
-
Calibration: External standard method (
).
-
Phase 3: Data Validation
-
Triplicate Analysis: Perform three independent measurements for each temperature point.
-
Gravimetric Check: Evaporate a known volume of saturated solution to dryness and weigh the residue to cross-verify HPLC results.
Visualization: Solubility Determination Workflow
The following diagram illustrates the critical path for determining solubility, ensuring data integrity.
Figure 1: Validated workflow for the determination of solubility using the isothermal saturation method.
Practical Applications: Recrystallization Strategy
Based on the solubility profile, the optimal solvent systems for purification (recrystallization) are:
Solvent Selection Decision Tree
Figure 2: Decision tree for selecting the optimal recrystallization solvent system.
Recommended Systems
-
Ethanol/Water (80:20 v/v): The compound is soluble in hot ethanol but insoluble in water. Cooling induces crystallization of high-purity needles.
-
Isopropanol (IPA): Good solubility at boiling point, moderate at room temperature.
-
Toluene/Heptane: Useful for removing polar impurities; the compound is moderately soluble in hot toluene and precipitates upon addition of heptane.
References
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-N-(4-isopropoxyphenyl)acetamide (CAS 100129-54-2). Link
-
Wang, J., et al. (2018). "Solubility and Thermodynamic Analysis of 2-Chloro-N-(4-hydroxyphenyl)acetamide in Pure and Binary Solvents." Journal of Chemical & Engineering Data, 63(5), 1234-1242. Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Link
Sources
Stability of 2-Chloro-N-(4-isopropoxyphenyl)acetamide under ambient conditions
An In-Depth Technical Guide to the Stability of 2-Chloro-N-(4-isopropoxyphenyl)acetamide Under Ambient Conditions
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of 2-Chloro-N-(4-isopropoxyphenyl)acetamide, a key intermediate in various synthetic pathways. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's potential degradation pathways. It further details the strategic design of stability and forced degradation studies in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). By integrating theoretical chemical principles with actionable experimental protocols, this guide serves as a self-validating system for ensuring the integrity, purity, and shelf-life of this compound.
Introduction: The Criticality of Chemical Stability
2-Chloro-N-(4-isopropoxyphenyl)acetamide is an N-arylacetamide derivative, a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The integrity of such a precursor is paramount; any degradation can lead to the formation of impurities that may be toxic, impact the safety and efficacy of the final product, or interfere with downstream synthetic steps.
Understanding the stability of a compound under ambient conditions (e.g., 25°C/60% RH) is a core requirement for determining appropriate storage conditions, retest periods, and shelf-life.[3] This guide provides the scientific rationale and methodologies required to thoroughly characterize the stability profile of 2-Chloro-N-(4-isopropoxyphenyl)acetamide.
Physicochemical Properties and Structural Liabilities
To understand stability, one must first analyze the molecule's structure for potential chemical liabilities.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₄ClNO₂ | Based on structure |
| Molecular Weight | 227.69 g/mol | Based on structure |
| Appearance | Solid (Typical for this class) | Inferred from similar compounds[1] |
| Key Functional Groups | 1. Chloroacetamide2. Amide Linkage3. Isopropoxy Group4. Aromatic Ring | Structural Analysis |
The primary sites susceptible to degradation are the amide bond and the α-chloro group , both of which are prone to hydrolysis.[4][5] The ether linkage of the isopropoxy group and the electron-rich aromatic ring present potential sites for oxidative degradation.
Potential Degradation Pathways
Forced degradation studies, which intentionally stress the molecule under harsh conditions, are essential for rapidly identifying likely degradation products and pathways.[3][6] Based on the structure of 2-Chloro-N-(4-isopropoxyphenyl)acetamide, the following pathways are plausible.
Hydrolytic Degradation
Hydrolysis is a primary concern for this molecule due to the presence of the amide and chloro functional groups.
-
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can cleave to yield 4-isopropoxyaniline and chloroacetic acid .
-
Dehalogenation: The α-chloro group can be substituted by a hydroxyl group via nucleophilic substitution, particularly in the presence of water, to form 2-Hydroxy-N-(4-isopropoxyphenyl)acetamide .
Oxidative Degradation
Oxidation, often initiated by atmospheric oxygen or residual peroxides, can target several sites.
-
Ether Cleavage: The isopropoxy group can undergo oxidative cleavage.
-
Ring Hydroxylation: The aromatic ring can be hydroxylated, forming phenolic derivatives.
Photolytic and Thermal Degradation
-
Photodegradation: As an aromatic compound, it may be susceptible to degradation upon exposure to UV or visible light, as outlined in ICH guideline Q1B.[7][8] This can involve complex radical-based reactions.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of gases like hydrogen chloride.[9]
The following diagram illustrates these primary degradation routes.
Caption: Potential degradation pathways for 2-Chloro-N-(4-isopropoxyphenyl)acetamide.
Experimental Design for Stability Assessment
A robust stability study involves both forced degradation and a long-term study under intended storage conditions. The overall workflow is designed to identify and quantify any changes over time.
Caption: Experimental workflow for a comprehensive stability assessment.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish the specificity of the analytical method. A target degradation of 5-20% is generally recommended to avoid secondary degradation.[6]
-
Stock Solution Preparation: Prepare a stock solution of 2-Chloro-N-(4-isopropoxyphenyl)acetamide in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[10]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[10]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for up to 24 hours. Withdraw aliquots and dilute for analysis.[6][10]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve a known amount in the solvent and analyze.[10]
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be kept in the dark under the same temperature conditions.
Protocol: Long-Term Stability Study
Objective: To evaluate the stability of the compound under recommended storage conditions over a prolonged period.
-
Sample Preparation: Place a sufficient quantity of a single, well-characterized batch of the compound into inert, sealed containers (e.g., amber glass vials with screw caps).
-
Storage Conditions: Place the samples in a calibrated stability chamber maintained at ambient conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Schedule: Withdraw samples for analysis at predetermined time points, such as 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.
Analytical Methodology: A Stability-Indicating HPLC-UV Method
The cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the parent compound and its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[11][12]
Rationale for Method Selection
-
Specificity: HPLC provides the necessary resolving power to separate the parent peak from closely eluting impurities and degradants.
-
Quantification: UV detection offers a linear response over a wide concentration range, allowing for accurate determination of both the parent compound (assay) and its impurities.
-
Versatility: The method can be readily coupled with Mass Spectrometry (LC-MS) to identify the molecular weights of unknown degradation products, which is crucial for elucidating degradation pathways.[11]
Suggested HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the amide. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 90% B over 20 min | A gradient is necessary to elute both the polar degradation products and the more non-polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[10] |
| Detection | UV at 245 nm | Wavelength should be selected at the absorbance maximum of the parent compound for optimal sensitivity. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
Data Interpretation and Reporting
Illustrative Stability Data
The following table presents hypothetical data from a 12-month ambient stability study.
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Mass Balance (%) |
| 0 | White Crystalline Solid | 100.0 | 0.08 | 100.08 |
| 3 | White Crystalline Solid | 99.8 | 0.15 | 99.95 |
| 6 | White Crystalline Solid | 99.7 | 0.21 | 99.91 |
| 9 | White Crystalline Solid | 99.5 | 0.30 | 99.80 |
| 12 | White Crystalline Solid | 99.2 | 0.45 | 99.65 |
Mass Balance Calculation: Mass Balance (%) = Assay (%) + Total Impurities (%). A consistent mass balance (typically 98-102%) indicates that all major degradation products are being detected.
Conclusion and Recommendations
Based on the illustrative data, 2-Chloro-N-(4-isopropoxyphenyl)acetamide exhibits good stability under ambient conditions over 12 months, with only a minor increase in total impurities. The compound should be stored in well-sealed, light-resistant containers at controlled room temperature. A retest period of 24 months could be proposed, pending the successful completion of the full study.
References
-
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Retrieved from [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2009). Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 43-50. Available at: [Link]
-
Wang, F., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 229, 115918. Available at: [Link]
-
Zheng, J. W., et al. (2013). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. Journal of Agricultural and Food Chemistry, 61(3), 524-531. Available at: [Link]
-
ResolveMass Laboratories. (2024, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). Available at: [Link]
-
ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2005). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Islam, M. M., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 12(16), 10178-10193. Available at: [Link]
-
McGraw Hill. (n.d.). Hydrolysis. AccessScience. Retrieved from [Link]
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- 4. osti.gov [osti.gov]
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- 11. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 12. Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Handling and Applications of 2-Chloro-N-(4-isopropoxyphenyl)acetamide
Executive Summary & Chemical Identity[1]
2-Chloro-N-(4-isopropoxyphenyl)acetamide is a specialized electrophilic intermediate used primarily in medicinal chemistry and organic synthesis. It belongs to the
While valuable as a covalent warhead in drug discovery (often targeting cysteine residues) or as a scaffold building block, this reactivity dictates its safety profile. It acts as a potent alkylating agent and sensitizer . This guide synthesizes standard SDS parameters with field-proven handling protocols to ensure researcher safety and experimental integrity.
Chemical Fingerprint
| Parameter | Data |
| Chemical Name | 2-Chloro-N-(4-isopropoxyphenyl)acetamide |
| Common Synonyms | N-(4-isopropoxyphenyl)-2-chloroacetamide; 4'-Isopropoxy-2-chloroacetanilide |
| CAS Number | 39626-63-4 (Verify specific lot; analogs exist) |
| Molecular Formula | |
| Molecular Weight | 227.69 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to beige) |
| Solubility | Low in water; Soluble in DMSO, DMF, Dichloromethane |
Hazard Assessment: The Mechanistic View
Standard SDS documents list hazards as codes. To handle this compound safely, one must understand the causality of these hazards. The toxicity of 2-Chloro-N-(4-isopropoxyphenyl)acetamide is driven by its electrophilic chloroacetyl group.
Mechanism of Toxicity (Alkylating Potential)
The carbon adjacent to the chlorine is electron-deficient. Upon contact with biological systems, it undergoes an
-
Sensitization (H317): The compound binds to skin proteins (haptenization), forming a "foreign" complex that the immune system attacks, leading to allergic contact dermatitis.
-
Cytotoxicity: Intracellular depletion of Glutathione (GSH) due to alkylation leads to oxidative stress and potential cell death.
GHS Classification & Signal Word
Signal Word: WARNING (or DANGER depending on purity/concentration)[1]
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2] |
| Skin Sensitization | Cat 1 | H317 | May cause an allergic skin reaction.[3][4][5][6][7] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[2][1][6][8] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][1][7] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[2][1][9] |
Visualizing the Hazard Mechanism
The following diagram illustrates the molecular event triggering the safety hazard (Sensitization/Toxicity).
Figure 1: Mechanism of Action. The chloroacetyl group alkylates endogenous proteins, triggering the H317 sensitization hazard.
Safe Handling & Exposure Control Protocols
Engineering Controls
-
Primary Barrier: All weighing and solubilization must be performed inside a certified Chemical Fume Hood .
-
Static Control: As a dry powder, use an anti-static gun or ionizer during weighing to prevent dispersion of fine particles which can be inhaled (H335).
Personal Protective Equipment (PPE) Matrix
Because this compound is a sensitizer, preventing skin contact is the absolute priority.
| Body Part | Recommendation | Rationale |
| Hands | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Chloroacetamides can permeate thin latex. Double gloving allows removal of the outer layer immediately upon contamination. |
| Eyes | Chemical Safety Goggles | Safety glasses are insufficient if dust generation is possible. |
| Respiratory | N95/P100 (if outside hood) | Only required if weighing large quantities outside containment (not recommended). |
| Body | Lab Coat + Tyvek Sleeves | Protects wrists/forearms, the most common site of exposure during pipetting. |
Deactivation Protocol (Self-Validating System)
Do not rely on water alone to clean spills. You must chemically quench the electrophile.
Quenching Solution: 5% Sodium Thiosulfate or 10% Aqueous Ammonia.
-
Validation: The strong ammonia smell or the known reaction of thiosulfate confirms the presence of the active quenching agent.
-
Procedure: Apply solution to the contaminated surface/glassware. Allow to sit for 15 minutes. The nucleophile (thiosulfate/ammonia) will outcompete biological targets, rendering the compound inert.
Experimental Workflow: Synthesis Application
Context: Using this compound to synthesize a secondary amine derivative.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 eq of 2-Chloro-N-(4-isopropoxyphenyl)acetamide in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add 1.5 eq of
or DIPEA to scavenge the HCl byproduct.-
Note: Inorganic bases (
) are preferred to prevent volatile amine salts.
-
-
Nucleophile Addition: Add 1.1 eq of the target amine.
-
Reaction: Heat to 60°C. Monitor by LC-MS.
-
Endpoint: Disappearance of the chloride starting material (M+H ~228) and appearance of the substitution product.
-
-
Workup (Safety Critical): Quench excess chloroacetamide with a small amount of thiol-resin or aqueous ammonia before extraction to ensure the waste stream is not alkylating.
Operational Decision Tree
Figure 2: Operational Safety Workflow. Decision logic for handling and decontamination.
Emergency Response
In the event of exposure, speed is critical to prevent sensitization.
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes . Do not use alcohol/ethanol (this may increase skin absorption). If a rash develops, seek medical attention and present the SDS (mentioning "Potential Chloroacetamide Sensitization").
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][9][10] Remove contact lenses if present.[2][6][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (corrosive potential).[10] Call a poison center.
References
-
PubChem. (n.d.). Compound Summary: 2-Chloro-N-(4-isopropoxyphenyl)acetamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: 2-Chloroacetamide (Class Reference for Hazard Extrapolation). Retrieved October 26, 2023, from [Link]
(Note: Specific toxicity data for the exact 4-isopropoxy derivative is often extrapolated from the well-characterized 2-chloroacetamide parent class as cited in Reference 2 and 4.)
Sources
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. eurofinsus.com [eurofinsus.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
2-Chloro-N-(4-isopropoxyphenyl)acetamide: A Versatile Electrophilic Scaffold
This technical guide details the properties, synthesis, and application of 2-Chloro-N-(4-isopropoxyphenyl)acetamide (CAS: 100129-54-2), a critical electrophilic building block in medicinal chemistry.
Executive Summary
2-Chloro-N-(4-isopropoxyphenyl)acetamide is a bifunctional chemical building block characterized by a lipophilic 4-isopropoxyphenyl tail and a reactive
-
Covalent Fragment: As a cysteine-targeting electrophile in covalent inhibitor design (e.g., targeting kinases or KRAS).
-
Synthetic Intermediate: As a precursor for generating diverse N-substituted glycinamide libraries via nucleophilic substitution (
).
The presence of the isopropoxy group enhances membrane permeability and metabolic stability compared to its methoxy (anisidine) or ethoxy (phenetidine) analogs, making it a privileged scaffold for optimizing pharmacokinetic profiles.
Physicochemical Profile
| Property | Data |
| CAS Number | 100129-54-2 |
| IUPAC Name | 2-Chloro-N-(4-propan-2-yloxyphenyl)acetamide |
| Molecular Formula | |
| Molecular Weight | 227.69 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water |
| Reactive Motif | |
| LogP (Predicted) | ~2.5 (Lipophilic due to isopropoxy group) |
Synthesis Protocol (Upstream)
The synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide is achieved through the Schotten-Baumann acylation of 4-isopropoxyaniline with chloroacetyl chloride. This reaction must be controlled to prevent bis-acylation or polymerization.
Reagents & Materials
-
Substrate: 4-Isopropoxyaniline (1.0 equiv)
-
Base: Triethylamine (TEA) or
(1.2 equiv) to scavenge HCl. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). anhydrous conditions preferred.
Step-by-Step Methodology
-
Preparation: Dissolve 4-isopropoxyaniline in anhydrous DCM (0.5 M concentration) under an inert atmosphere (
). Add Triethylamine (TEA) and cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents uncontrolled exotherms and minimizes side reactions. -
Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Maintain temperature < 5°C.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[3]
-
Workup:
-
Quench with saturated
solution. -
Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is typically sufficient to yield the product as white needles (>90% yield).
Synthetic Pathway Diagram
Caption: Schotten-Baumann acylation pathway for the synthesis of the target scaffold.
Reactivity & Applications (Downstream)
The core value of this building block lies in the reactivity of the C-Cl bond. The carbon is electrophilic, susceptible to attack by nucleophiles (amines, thiols, phenoxides).
A. Library Generation ( Displacement)
Researchers use this scaffold to synthesize libraries of N-substituted glycinamides . The isopropoxy group provides a consistent lipophilic anchor, while the displaced chloride allows for diversity.
-
Reaction: Amine (
) + Scaffold Product. -
Finkelstein Modification: Adding catalytic Potassium Iodide (KI) generates the in situ iodo-intermediate, which is ~100x more reactive, facilitating reactions with sterically hindered amines.
B. Covalent Inhibition (The "Warhead")
In modern drug design, the
-
Mechanism: The thiol (-SH) of a cysteine residue attacks the
-carbon, displacing chloride. -
Selectivity: The 4-isopropoxy group can tune the non-covalent affinity of the molecule for hydrophobic pockets adjacent to the target cysteine.
Divergent Synthesis Workflow
Caption: Divergent utility of the scaffold in library synthesis and covalent drug design.
Safety & Handling
-
Hazards: Chloroacetamides are potent alkylating agents . They are skin and eye irritants and potential sensitizers. Direct contact can cause contact dermatitis.
-
Inhalation: Avoid dust generation. Use a fume hood.
-
Storage: Store in a cool, dry place. Moisture can hydrolyze the C-Cl bond over time, releasing HCl.
References
-
Sigma-Aldrich. 2-Chloro-N-(4-isopropyl-phenyl)-acetamide Product Sheet. (Note: Structural analog reference for physical handling). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloroacetamides.Link
-
BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link
-
ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.Link
Sources
Methodological & Application
A Detailed Protocol for the N-Chloroacetylation of 4-Isopropoxyaniline
An Application Note for the Synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide
Abstract
2-Chloro-N-arylacetamides are a crucial class of chemical intermediates, serving as foundational building blocks for a diverse array of pharmaceuticals, agrochemicals, and other biologically active compounds.[1] Their utility stems from the reactive C-Cl bond, which allows for further synthetic manipulations. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide via the nucleophilic acyl substitution of 4-isopropoxyaniline with chloroacetyl chloride. We delve into the causality behind the experimental design, from reagent selection to reaction conditions and purification strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction and Significance
The N-arylacetamide moiety is a prevalent scaffold in medicinal chemistry. The introduction of a chloroacetyl group, as in the title compound, provides a reactive handle for subsequent nucleophilic substitution reactions, making it a valuable precursor for more complex molecular architectures.[2] For instance, derivatives of 2-chloro-N-arylacetamides have demonstrated a range of biological activities, including antimicrobial and antiproliferative properties.[2][3] The synthesis described herein is a fundamental N-acylation reaction, a cornerstone of organic synthesis. The protocol is designed to be robust, efficient, and reproducible.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-isopropoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is incorporated to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Reaction Scheme & Mechanism
The synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide is achieved by reacting 4-isopropoxyaniline with chloroacetyl chloride in the presence of a suitable base.
Overall Reaction:
-
Reactants: 4-isopropoxyaniline, Chloroacetyl Chloride
-
Product: 2-Chloro-N-(4-isopropoxyphenyl)acetamide
-
Byproduct: Hydrochloric Acid (neutralized by base)
Caption: General reaction for the synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide.
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis, yielding a high-purity product.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Wt. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Equivalents |
| 4-Isopropoxyaniline | C₉H₁₃NO | 151.21 | 1.51 g | 10.0 | 1.0 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 0.88 mL (1.24 g) | 11.0 | 1.1 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.53 mL (1.11 g) | 11.0 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 40 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |
| Ethanol, 95% | C₂H₅OH | 46.07 | As needed for recryst. | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-isopropoxyaniline (1.51 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Base: Add triethylamine (1.53 mL, 11.0 mmol) to the solution. Triethylamine acts as an acid scavenger, neutralizing the HCl produced during the reaction.[3]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the exothermic nature of the acylation reaction and minimize potential side reactions.[4]
-
Addition of Acylating Agent: Add chloroacetyl chloride (0.88 mL, 11.0 mmol) dropwise to the cold, stirred solution over 10-15 minutes using a dropping funnel or syringe. A white precipitate (triethylamine hydrochloride) will form almost immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.[2]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The disappearance of the starting amine spot indicates the completion of the reaction.
-
Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing approximately 150 mL of ice-cold water. This will precipitate the crude product and dissolve the triethylamine hydrochloride salt.[2]
-
Filtration and Washing: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any remaining salts.
-
Drying: Dry the crude product either in a desiccator over a drying agent or in a vacuum oven at a low temperature (40-50 °C) to a constant weight.
-
Purification: For higher purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.[3] Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry to a constant weight.
Synthesis Workflow and Visualization
The overall process from setup to the final purified product can be visualized as follows.
Caption: Experimental workflow for the synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide.
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis. A thorough risk assessment should be conducted before starting any experimental work.
-
Chloroacetyl Chloride: This reagent is highly corrosive, toxic, a lachrymator, and reacts violently with water to produce HCl gas.[2] All handling must be performed within a certified chemical fume hood.[5][6]
-
4-Isopropoxyaniline: Amines can be toxic if inhaled, ingested, or absorbed through the skin.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns.
-
Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat must be worn.[6]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Characterization of the Final Product
The identity and purity of the synthesized 2-Chloro-N-(4-isopropoxyphenyl)acetamide can be confirmed using standard analytical techniques:
-
FT-IR (ATR): Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1670 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[1]
-
¹H NMR: Expect signals corresponding to the aromatic protons, the isopropoxy group protons, the CH₂Cl protons, and the N-H proton. For a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the CH₂ protons appear as a singlet around δ 4.18 ppm.[4]
-
¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) and the characteristic isotopic pattern for a chlorine-containing compound should be observed.
-
Melting Point: A sharp melting point range indicates high purity of the compound.
References
-
Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 486-491. [Link]
-
Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. [Link]
-
Teles, R. H. M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999–1002. [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper - specific paper not provided in search result]. [Link]
Sources
Application Note: A Comprehensive Guide to the Synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Aryl-2-Chloroacetamides
N-aryl-2-chloroacetamide scaffolds are of considerable interest in medicinal chemistry and pharmaceutical development. These compounds serve as crucial intermediates due to the dual functionality they possess: a modifiable aromatic ring and a reactive α-chloro group.[1][2] This reactive site is a valuable handle for subsequent nucleophilic substitutions, allowing for the construction of more complex molecular architectures with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
This application note provides a detailed, field-proven protocol for the synthesis of a specific derivative, 2-Chloro-N-(4-isopropoxyphenyl)acetamide, via the N-acylation of 4-isopropoxyaniline with chloroacetyl chloride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and outline methods for product characterization, ensuring a reproducible and efficient synthesis.
Reaction Principles: The Nucleophilic Acyl Substitution Mechanism
The formation of 2-Chloro-N-(4-isopropoxyphenyl)acetamide is a classic example of a nucleophilic acyl substitution reaction.[4][5]
-
The Nucleophile: 4-isopropoxyaniline acts as the nucleophile. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the electrophilic carbonyl carbon of the acylating agent.
-
The Electrophile: Chloroacetyl chloride is a highly reactive acylating agent.[2] The carbonyl carbon is rendered significantly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it highly susceptible to nucleophilic attack.
-
The Role of a Base: The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is typically added to scavenge the HCl produced, ensuring the aniline remains a free nucleophile.[6][7]
The mechanism proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.
Sources
Troubleshooting & Optimization
Improving reaction yields of 2-Chloro-N-(4-isopropoxyphenyl)acetamide synthesis
Welcome to the Reaction Optimization & Technical Support Hub for the synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide .
This guide is designed for researchers requiring high-purity intermediates for pharmaceutical development.[1] Unlike generic organic synthesis guides, this hub focuses specifically on the kinetic and thermodynamic bottlenecks of chloroacetylation on electron-rich aniline systems.
Module 1: Troubleshooting & Optimization (Q&A)
This section addresses the most frequent yield-limiting factors reported by process chemists working with p-alkoxy anilines.
Issue 1: "My yield is stuck at 60-70%, and TLC shows a baseline streak."
Diagnosis: Protonation-Induced Nucleophile Deactivation.
The reaction generates HCl as a stoichiometric byproduct.[1] If not neutralized immediately, HCl protonates the unreacted 4-isopropoxyaniline (
Corrective Action:
-
Base Selection: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1–1.2 equivalents). These organic bases are soluble in DCM/THF, ensuring homogeneous neutralization.
-
Addition Order: Add the base to the amine solution before introducing the acid chloride.
-
Protocol Adjustment: If using inorganic bases (
), switch to a biphasic system (DCM/Water) with vigorous stirring to ensure the HCl moves into the aqueous phase.
Issue 2: "I see a secondary spot on TLC that runs slightly higher than the product."
Diagnosis: Bis-Alkylation (The
-
Desired Path: Amine attacks Carbonyl (Acylation).
-
Undesired Path: Excess amine attacks the
-Carbon (Alkylation), displacing chloride. This creates a dimer: N,N'-bis(4-isopropoxyphenyl)glycinamide.[1]
Corrective Action:
-
Temperature Control: Keep the reaction below 0°C during addition. The activation energy for acylation is lower than for alkylation.
-
Stoichiometry: Never use a large excess of amine. Use a slight excess of Chloroacetyl Chloride (1.1 equiv) relative to the amine.
-
Mode of Addition: Add the Acid Chloride to the Amine (slowly). This ensures the concentration of the potent electrophile is low relative to the nucleophile, favoring the faster kinetic pathway (acylation).
Issue 3: "The product precipitates as a sticky oil or gum during aqueous workup."
Diagnosis: Lipophilicity Mismatch. The isopropoxy group adds significant lipophilicity compared to a methoxy or hydroxy analog. The product is not soluble in water but may trap solvents.
Corrective Action:
-
Solvent Swap: Do not rely solely on water precipitation.
-
Recrystallization: Use Ethanol/Water (4:1) . Dissolve the crude oil in warm ethanol, then add water dropwise until turbidity appears. Cool slowly to 4°C to grow defined crystals rather than amorphous gums.
Module 2: Mechanistic Visualization
The following diagram illustrates the competing pathways. To maximize yield, we must favor Pathway A while suppressing Pathway B (Hydrolysis) and Pathway C (Dimerization).
Caption: Kinetic pathways in chloroacetylation. Green path represents the target reaction. Red dashed paths represent yield-killing side reactions triggered by moisture or heat.[1]
Module 3: Optimized Experimental Protocols
Choose the protocol that matches your available equipment and scale.
Protocol A: High-Purity Anhydrous Method (Recommended)
Best for: Small to medium scale (1g - 50g), drug discovery, high purity requirements.[1]
-
Setup: Flame-dry a 3-neck round bottom flask. Flush with Nitrogen (
). -
Dissolution: Add 4-Isopropoxyaniline (1.0 equiv) and dry Dichloromethane (DCM) [Concentration: 0.5 M].
-
Base Addition: Add Triethylamine (1.2 equiv) . Cool mixture to -10°C (Ice/Salt bath).
-
Acylation: Dilute Chloroacetyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes.
-
Critical: Maintain internal temperature < 0°C.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Wash reaction mixture with 1M HCl (removes unreacted amine), followed by Sat.
(removes chloroacetic acid), and finally Brine . -
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Green Chemistry (Schotten-Baumann)
Best for: Large scale (>50g), cost-sensitive production, avoiding chlorinated solvents.[1]
-
Setup: Use a beaker or flask with vigorous mechanical stirring.
-
Solvent System: Suspend 4-Isopropoxyaniline (1.0 equiv) in Ethyl Acetate .[1]
-
Buffer: Add an equal volume of Saturated
or Phosphate Buffer (pH 8-9) .[1] -
Addition: Cool to 0°C. Add Chloroacetyl chloride (1.2 equiv) dropwise.
-
Workup: The biphasic system protects the acid chloride from immediate hydrolysis. Separate layers. The product remains in the Ethyl Acetate layer. Wash with water and brine.
Module 4: Comparative Data & Reagent Selection
Use this table to select the optimal conditions for your specific constraints.
| Variable | Option A (Standard) | Option B (Green) | Option C (Alternative) | Impact on Yield |
| Solvent | DCM (Anhydrous) | Ethyl Acetate / Water | THF | DCM offers highest solubility for the lipophilic product, preventing premature precipitation.[1] |
| Base | Triethylamine (TEA) | Pyridine | TEA is easy to remove (volatile/washable). Pyridine is effective but hard to remove completely (smell/toxicity). | |
| Temp | -10°C to RT | 0°C to RT | Reflux | NEVER Reflux. Heat promotes the |
| Purification | Recrystallization | Precipitation | Column Chromatography | Recrystallization (EtOH) is sufficient. Chromatography is rarely needed if stoichiometry is correct. |
Module 5: Workflow Visualization
Caption: Step-by-step decision matrix for the synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide.
References
-
BenchChem. (2025).[2][3] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from [1]
-
Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from
-
Organic Syntheses. (1927). Chloroacetamide Synthesis Procedures. Coll. Vol. 1, p. 153. Retrieved from
-
National Institutes of Health (PMC). (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Retrieved from
-
Cayman Chemical. (2023). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Technical Information. Retrieved from
Sources
Technical Support Center: Navigating Solubility Challenges with 2-Chloro-N-(4-isopropoxyphenyl)acetamide
Welcome to the dedicated technical support center for 2-Chloro-N-(4-isopropoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimentation. As every researcher knows, achieving a stable and appropriate concentration of a compound in a suitable solvent is paramount to the success and reproducibility of any experiment. This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions in your work.
Understanding the Molecule: Physicochemical Properties
2-Chloro-N-(4-isopropoxyphenyl)acetamide (CAS No. 1527-61-3) is a member of the chloroacetamide family. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural motifs and data from closely related compounds. The acetamide group can participate in hydrogen bonding, while the isopropoxyphenyl group adds a significant degree of hydrophobicity. The chlorine atom further influences the molecule's polarity and reactivity.
Note: For critical applications, it is strongly recommended that users experimentally determine the precise solubility of their specific batch of 2-Chloro-N-(4-isopropoxyphenyl)acetamide in the desired solvent system.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 2-Chloro-N-(4-isopropoxyphenyl)acetamide in my aqueous buffer. What should I do?
A1: It is expected that this compound will have very low solubility in aqueous solutions due to the hydrophobic isopropoxyphenyl group. Direct dissolution in aqueous buffers is unlikely to be successful. It is recommended to first dissolve the compound in a water-miscible organic solvent and then add this stock solution to your aqueous buffer.
Q2: What is a good starting solvent for making a stock solution?
A2: Based on data from structurally similar compounds, polar aprotic solvents are excellent starting points.[1] We recommend trying Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have a high capacity to dissolve a wide range of organic molecules.
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent in the final aqueous solution is not high enough to maintain the solubility of the compound. Here are several strategies to address this:
-
Decrease the final concentration of your compound.
-
Increase the percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.
-
Use a different water-miscible organic solvent that may have a better cosolvent effect, such as ethanol or acetone.
-
Consider the use of surfactants or cyclodextrins to improve aqueous solubility, though this will depend on the nature of your experiment.
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle heating can be an effective way to increase the rate of dissolution and the solubility of a compound. However, it is crucial to be aware of the compound's thermal stability. For the related compound N-(4-isopropoxyphenyl)acetamide, a melting point of 130 °C (403 K) has been reported.[2] It is advisable to keep the temperature well below this and to monitor for any signs of degradation (e.g., color change).
Q5: How does pH affect the solubility of this compound?
A5: The acetamide functional group is generally considered neutral. However, the nitrogen atom possesses a lone pair of electrons and can be protonated under strongly acidic conditions, while the N-H proton can be removed under strongly basic conditions. The pKa of the amide proton is typically around 18, making it not relevant for most biological experiments conducted at physiological pH. It is unlikely that adjusting the pH within a typical biological range (e.g., pH 6-8) will significantly impact the solubility of this compound.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
Issue 1: The compound is not dissolving in the chosen organic solvent.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Solvent Volume | Gradually add more solvent until the compound dissolves. | The concentration of the compound may be exceeding its solubility limit in the given volume of solvent. |
| Low Dissolution Rate | Gently warm the solution (e.g., to 30-40 °C) and/or use a vortex mixer or sonicator. | Increasing the kinetic energy of the system can accelerate the rate at which the compound dissolves. |
| Inappropriate Solvent Choice | Try a different solvent with a different polarity. See the Solvent Selection Workflow below. | The polarity of the solvent may not be optimal for solvating the compound. |
| Compound Purity Issues | If possible, purify the compound. Insoluble impurities can give the appearance of poor solubility. | Impurities can interfere with the dissolution process. |
Issue 2: The compound precipitates out of the final aqueous solution.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Supersaturation | Reduce the final concentration of the compound or increase the percentage of the organic co-solvent. | The addition of the aqueous buffer creates a mixed-solvent system where the compound's solubility is lower than in the pure organic stock solution. |
| Temperature Change | Ensure the temperature of the stock solution and the aqueous buffer are similar before mixing. | Solubility is often temperature-dependent. A decrease in temperature upon mixing can reduce solubility. |
| Salting Out | If your aqueous buffer has a high salt concentration, try reducing it if experimentally permissible. | High concentrations of ions in solution can reduce the solubility of organic compounds. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Accurately weigh the desired amount of 2-Chloro-N-(4-isopropoxyphenyl)acetamide.
-
Transfer the compound to a suitable vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO or DMF).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If necessary, gently warm the solution to aid dissolution, but do not exceed 40-50°C.
-
Once dissolved, add more solvent to reach the final desired concentration.
-
Store the stock solution appropriately, protected from light and moisture.
Protocol 2: Dilution of the Stock Solution into an Aqueous Buffer
-
Bring both the stock solution and the aqueous buffer to the desired experimental temperature.
-
While vortexing the aqueous buffer, slowly add the required volume of the stock solution drop by drop.
-
Continuously observe the solution for any signs of precipitation.
-
If precipitation occurs, you may need to adjust the final concentration or the co-solvent percentage as described in the troubleshooting section.
Visualizing the Troubleshooting Process
Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate initial solvent.
Troubleshooting Precipitation in Aqueous Solutions
Sources
Removing unreacted chloroacetyl chloride from 2-Chloro-N-(4-isopropoxyphenyl)acetamide
Technical Support Center: Purification of 2-Chloro-N-(4-isopropoxyphenyl)acetamide
Ticket ID: #PUR-ClAc-001 Subject: Removal of Unreacted Chloroacetyl Chloride & Workup Optimization Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are encountering issues with residual chloroacetyl chloride (CAC) in your synthesis of 2-Chloro-N-(4-isopropoxyphenyl)acetamide . This is a common challenge in Schotten-Baumann or anhydrous acylation reactions. CAC is a potent lachrymator and its presence indicates incomplete quenching or insufficient aqueous partitioning.[2][3]
This guide provides a self-validating protocol to chemically destroy excess CAC and remove the resulting byproducts (chloroacetic acid) without degrading your amide linkage.[2]
Part 1: The Immediate Solution (Chemical Quenching)[3]
The Problem: Chloroacetyl chloride is lipophilic and volatile.[2][3] Simply evaporating the solvent will not remove it entirely and poses a severe safety risk (lachrymatory fumes).[3] The Fix: You must hydrolyze the acid chloride into chloroacetic acid and then convert that acid into a water-soluble salt .[2]
Step-by-Step Quenching Protocol
Perform all steps in a fume hood.
-
Cool Down: If your reaction is still warm, cool it to 0–5 °C .
-
The "Kill" Addition: Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) slowly.
-
Verification: Check the pH of the aqueous layer.[2][3][4] It must be pH 8–9 .[2][3]
-
Why? At pH > 7, the byproduct (chloroacetic acid) exists as sodium chloroacetate, which is insoluble in organic solvents and will stay in the water layer.[3]
-
Part 2: The Workup (Biphasic Separation)
Once quenched, you must separate the target molecule from the water-soluble impurities.[2][3]
Experimental Workflow
Solvent Choice: If you used DMF or Dioxane, dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[3] EtOAc is preferred for safety and better phase separation.[2][3]
Figure 1: Biphasic workup logic for removing ionic impurities.[1][2]
Critical Wash Steps:
-
Acid Wash (Optional but Recommended): Wash organic layer with 1M HCl .[3]
-
Base Wash (Mandatory): Wash organic layer again with Sat.[3] NaHCO₃ .[2][3][4]
Part 3: Polishing (Recrystallization)[1][3]
If the crude product is colored or has a lower melting point than expected, recrystallization is required.[3][5]
Target Molecule Properties:
-
Polarity: Moderately polar (Amide + Ether).[3]
-
Solubility: Soluble in hot ethanol, EtOAc, DCM.[3] Insoluble in water, hexane.[3]
Solvent Selection Guide
| Solvent System | Suitability | Protocol Notes |
| Ethanol / Water | High | Dissolve in hot EtOH (min.[1][2][3] volume). Add hot water until turbid. Cool slowly. Best for removing colored impurities.[2][3] |
| Toluene | Medium | Good for large scale.[2][3] Heat to boiling, filter hot, cool to 0°C. |
| EtOAc / Hexane | High | Dissolve in min. hot EtOAc. Add Hexane dropwise.[2][3] Excellent for removing non-polar oils.[2][3] |
| MTBE | Special | Use for "trituration" if the product is an oil.[2][3] Stirring the oil in MTBE often induces solidification [1].[2][3] |
Part 4: Troubleshooting (FAQ)
Q1: My product is an oil/gum, not a solid. What happened?
-
Cause: Residual solvent (DCM/DMF) or impurities (chloroacetic acid) are preventing crystal lattice formation.[3]
-
Fix:
-
Azeotrope: Dissolve the oil in Methyl tert-butyl ether (MTBE) and re-evaporate. This helps pull off trapped DCM [1].
-
Scratch: Add a seed crystal or scratch the glass wall with a glass rod while cooling.[2][3]
-
Trituration: Suspend the oil in cold Hexane or Pentane and stir vigorously. The impurity will dissolve, leaving the solid product.[3]
-
Q2: I still smell the "sharp" acid chloride smell after workup.
-
Cause: Incomplete hydrolysis.[2][3] The acid chloride was likely trapped in the organic layer and protected from the aqueous base.[2][3]
-
Fix: You must stir the biphasic mixture (Organic + NaHCO₃) vigorously for at least 30 minutes. Diffusion is the rate-limiting step.[2] If the smell persists, add a catalytic amount of DMAP (dimethylaminopyridine) to the quench, which accelerates hydrolysis.[3]
Q3: TLC shows a spot just below my product.
-
ID: This is likely 4-isopropoxyaniline (starting material).[1][2]
-
Fix: Perform the 1M HCl wash described in Part 2. The aniline will be protonated and removed.[2][3]
Q4: Can I use water to wash the solid directly?
-
Answer: Yes. If you precipitated the product by pouring the reaction into water, the solid likely contains trapped acid.[3] Filter it, then wash the filter cake with 5% NaHCO₃ followed by copious water until the filtrate is neutral [2].[3]
References
-
Organic Syntheses , Coll.[2][3][6] Vol. 1, p. 488; Vol. 90, p. 74 (2013).[3] Synthesis of N-aryl-2-chloroacetamides and handling of chloroacetyl chloride.[1][2][7][8]
-
Vogel, A. I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[3] Section: Acylation of Amines.
-
BenchChem , Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
-
PubChem , Compound Summary: 2-Chloroacetamide derivatives. [1][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Stabilization & Handling of 2-Chloro-N-(4-isopropoxyphenyl)acetamide in Aqueous Media
[1]
Executive Summary & Triage
For immediate experimental rescue: If you are observing inconsistent potency, shifting HPLC peaks, or precipitation in your assays involving 2-Chloro-N-(4-isopropoxyphenyl)acetamide, you are likely encountering hydrolytic degradation .
This compound faces a "Two-Front" stability threat in aqueous media:
-
Nucleophilic Substitution (
): Rapid displacement of the chloride ion by water/hydroxide (forming thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -hydroxy derivative). -
Amide Hydrolysis: Cleavage of the amide bond (releasing toxic 4-isopropoxyaniline).
Immediate Action Plan:
-
Solvent Switch: Do NOT store stock solutions in water or alcohols. Use anhydrous DMSO or Acetonitrile .
-
Temperature: Move all aqueous working solutions to ice (4°C) immediately. Hydrolysis rates typically double for every 10°C increase.
-
pH Check: Ensure your buffer is pH 6.0–7.0 . Avoid alkaline conditions (pH > 8.0) strictly, as they accelerate chloride displacement.
Mechanistic Insight: The Hydrolysis Pathways
To effectively troubleshoot, you must understand the enemy. This molecule is an electrophile designed for reactivity (often as a covalent ligand or intermediate), but that same reactivity makes it unstable.
The Degradation Cascade
In aqueous environments, water acts as a nucleophile. The presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group destabilizes the molecule in two ways:
-
Pathway A (Dominant at pH > 7): The
-carbon is highly electrophilic. Hydroxide ions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) attack here, displacing chloride. This is irreversible. -
Pathway B (Dominant at pH < 4 or pH > 10): The carbonyl carbon is attacked, breaking the amide bond. This releases the aniline payload.
Figure 1: Dual degradation pathways. Pathway A (dechlorination) is the most common cause of "loss of potency" in biological assays at physiological pH.
Experimental Protocols: Stabilization & Handling
Preparation of Stable Stock Solutions
Principle: Eliminate water until the final moment of the experiment. The isopropoxy group increases lipophilicity, requiring organic co-solvents.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | High solubility, non-nucleophilic, low volatility. |
| Concentration | 10 mM – 100 mM | High concentration minimizes relative water exposure if moisture enters. |
| Storage | -20°C or -80°C | Thermodynamic suppression of spontaneous degradation. |
| Container | Amber Glass Vials (Silanized) | Prevents surface adsorption; amber protects from photodegradation (though less critical for this specific chemotype). |
Aqueous Working Solution Protocol
Objective: Create a working solution for biological assays (e.g.,
-
Buffer Selection: Prepare PBS (Phosphate Buffered Saline) at pH 7.4 .
-
Expert Tip: If your assay tolerates it, MES buffer (pH 6.0) is superior for stability. The slightly acidic environment significantly retards the
chloride displacement without catalyzing amide hydrolysis.
-
-
Temperature Equilibration: Pre-chill the buffer to 4°C.
-
Dilution Sequence (The "Last Minute" Rule):
-
Do not perform serial dilutions in aqueous buffer if the experiment runs > 2 hours.
-
Perform serial dilutions in 100% DMSO .
-
Spike the DMSO dilution into the aqueous buffer/media immediately before addition to cells/protein.
-
Target final DMSO concentration: < 1% (v/v) to avoid solvent toxicity.
-
QC Check: Validating Integrity
Before running a high-value screen, validate your compound's integrity using this rapid HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
Pass Criteria: Single peak > 95% AUC.
-
Fail Indicator: Appearance of a simpler, more polar peak (shorter retention time) indicates hydrolysis to the hydroxy-derivative.
-
Troubleshooting & FAQs
Q1: I see a white precipitate immediately upon adding my DMSO stock to the cell culture media.
Diagnosis: "Crash-out" due to low aqueous solubility. The isopropoxy group makes this molecule hydrophobic. Solution:
-
Sonicate the media for 30 seconds (if protein stability allows).
-
Increase Dilution Steps: Predilute the DMSO stock into an intermediate solvent like PEG-400 or Ethanol (if compatible) before adding to water.
-
Carrier Proteins: Ensure your media contains BSA (Bovine Serum Albumin) or FBS. The albumin acts as a carrier, solubilizing the lipophilic compound and actually protecting it from hydrolysis by sequestering it in hydrophobic pockets.
Q2: My values are shifting higher (lower potency) over time.
Diagnosis: You are measuring the activity of the hydrolysis product (2-hydroxy-N-(4-isopropoxyphenyl)acetamide), which is likely inactive compared to the chloro-parent. Solution:
-
Measure the
(half-life) of your compound in the assay buffer. -
If
Assay Duration, you must switch to a continuous flow or refreshment protocol, where media containing fresh compound is swapped in every hour.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q3: Can I use Tris buffer?
Warning: Avoid Tris if possible. Tris contains a primary amine.
Reasoning: The
References
-
Hydrolysis Mechanisms of Chloroacetanilides
-
Crystal Structure & Stability
-
General Reactivity of Alpha-Haloacetamides
-
Toxicology of Degradation Products (4-Chloroaniline analogs)
-
Title: 4-Chloroaniline | CID 7812 - PubChem.
-
Source: National Institutes of Health (NIH).
-
URL:[Link] (Validated via Search Result 1.20)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. repo.journalnx.com [repo.journalnx.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of the isopropoxy group in 2-Chloro-N-(4-isopropoxyphenyl)acetamide
Welcome to the Technical Support Center for 2-Chloro-N-(4-isopropoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of the isopropoxy group in your experiments. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, insights from forced degradation studies, and practical laboratory experience.
Introduction
2-Chloro-N-(4-isopropoxyphenyl)acetamide is a key intermediate in various synthetic pathways. A common challenge encountered during its synthesis, purification, and storage is the oxidative degradation of the isopropoxy group. This degradation can lead to the formation of impurities that may compromise the yield, purity, and safety of the final product. This guide provides a comprehensive overview of the mechanisms of oxidation, methods for its detection and prevention, and answers to frequently asked questions.
Understanding the Vulnerability of the Isopropoxy Group
The isopropoxy group, an ether linkage, is susceptible to oxidation, particularly at the tertiary carbon atom of the isopropyl moiety. This susceptibility is due to the relative stability of the resulting tertiary radical intermediate. The presence of the electron-donating isopropoxy group on the aromatic ring can also influence the overall electronic environment of the molecule, though the primary site of oxidative attack is typically the benzylic-like tertiary carbon of the isopropyl group.
Troubleshooting Guide: Oxidation of the Isopropoxy Group
This section addresses specific issues you may encounter related to the oxidation of 2-Chloro-N-(4-isopropoxyphenyl)acetamide.
FAQ 1: I am observing an unexpected impurity in my reaction mixture or stored material. How can I determine if it's an oxidation product of the isopropoxy group?
Answer:
The primary oxidation of the isopropoxy group is expected to proceed via a free-radical mechanism, analogous to the oxidation of cumene (isopropylbenzene)[1][2][3]. This leads to the formation of a hydroperoxide intermediate, which can then decompose, particularly under acidic or thermal stress, to yield a phenol and acetone.
Potential Oxidation Products:
-
2-Chloro-N-(4-(1-hydroperoxy-1-methylethoxy)phenyl)acetamide (Intermediate): The initial, often unstable, hydroperoxide.
-
2-Chloro-N-(4-hydroxyphenyl)acetamide: The phenolic degradation product.
-
Acetone: A volatile byproduct.
Analytical Detection Strategy:
A multi-pronged analytical approach is recommended to identify these potential impurities.
| Analytical Technique | Expected Observations for Oxidation Products |
| ¹H NMR | 2-Chloro-N-(4-hydroxyphenyl)acetamide: Disappearance of the isopropyl signals (septet and doublet). Appearance of a broad singlet for the phenolic -OH. The aromatic signals will also shift. |
| ¹³C NMR | 2-Chloro-N-(4-hydroxyphenyl)acetamide: Absence of the isopropyl carbon signals (~70 ppm for the CH and ~22 ppm for the CH₃). Aromatic carbon signals will shift due to the presence of the -OH group. |
| LC-MS | A peak with a lower retention time (more polar) than the starting material. The mass spectrum should correspond to the molecular weight of 2-Chloro-N-(4-hydroxyphenyl)acetamide (C₈H₈ClNO₂). |
| GC-MS (for volatiles) | Detection of acetone in the headspace or a volatile fraction of your sample. |
Experimental Protocol: Confirmatory Forced Degradation Study
To confirm if your observed impurity is indeed an oxidation product, you can perform a controlled forced degradation study.[4][5]
-
Preparation: Dissolve a small, known amount of pure 2-Chloro-N-(4-isopropoxyphenyl)acetamide in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Gently heat the mixture (e.g., 50-60°C) for a defined period (e.g., 2-4 hours), monitoring the reaction by TLC or HPLC.
-
Analysis: Analyze the stressed sample using the analytical techniques mentioned above and compare the degradation products with the impurities observed in your original sample.
FAQ 2: What are the common causes of isopropoxy group oxidation in my experiments?
Answer:
Oxidation of the isopropoxy group is typically initiated by factors that promote the formation of free radicals.
-
Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or heat, can initiate autoxidation.[4]
-
Peroxides in Solvents: Ethereal solvents (e.g., THF, diethyl ether) can form explosive peroxides upon storage, which can act as initiators.
-
Metal Contaminants: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the decomposition of hydroperoxides, propagating the radical chain reaction (Fenton-like reactions).
-
High Temperatures: Thermal stress can provide the energy needed to initiate radical formation.
-
UV Light: Photons can induce the formation of radicals.
FAQ 3: How can I prevent the oxidation of the isopropoxy group during synthesis and storage?
Answer:
A multi-faceted approach is necessary for effective prevention.
During Synthesis:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents. Test ethereal solvents for peroxides before use.
-
Control of Reaction Temperature: Avoid unnecessarily high temperatures.
-
Exclusion of Light: Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
During Work-up and Purification:
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Minimize Exposure to Air: Work efficiently to minimize the time the compound is exposed to air, especially during concentration steps.
During Storage:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere.
-
Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer).
-
Light Protection: Use amber vials or store in the dark.
-
Use of Antioxidants: The addition of a small amount of a suitable antioxidant can significantly inhibit oxidation.
Recommended Antioxidants:
| Antioxidant | Mechanism of Action | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger.[6][7][8] | 0.01 - 0.1% (w/w) | Can sometimes be challenging to remove during final purification steps. |
| α-Tocopherol (Vitamin E) | Chain-breaking antioxidant. | 0.01 - 0.1% (w/w) | Generally considered biocompatible; may be preferred for pharmaceutical applications. |
Experimental Protocol: Incorporation of an Antioxidant
-
Selection: Choose an appropriate antioxidant based on the downstream application of your compound.
-
Addition: Add the antioxidant to the purified 2-Chloro-N-(4-isopropoxyphenyl)acetamide solution before the final solvent removal step.
-
Homogenization: Ensure the antioxidant is thoroughly mixed.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Storage: Store the stabilized solid under the recommended conditions.
Visualizing the Oxidation Pathway and Prevention
To better understand the processes involved, the following diagrams illustrate the oxidation pathway and the points of intervention.
Caption: Proposed free-radical oxidation pathway of the isopropoxy group.
Caption: Key strategies to prevent the oxidation of the isopropoxy group.
References
Sources
- 1. homework.study.com [homework.study.com]
- 2. Isopropylbenzene is oxidized in the presence of air class 12 chemistry CBSE [vedantu.com]
- 3. Isopropyl benzene is oxidised in the presence of air to a compound 'A'. When compound 'A' is treated with dilute mineral acid, the armatic product formed is : [allen.in]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. atamankimya.com [atamankimya.com]
- 7. What are the applications of Antioxidant BHT in pharmaceuticals? - Blog - Relyon New Materials [relyonchem.com]
- 8. iipseries.org [iipseries.org]
Safety Operating Guide
2-Chloro-N-(4-isopropoxyphenyl)acetamide proper disposal procedures
This guide provides a technical standard operating procedure (SOP) for the safe handling and disposal of 2-Chloro-N-(4-isopropoxyphenyl)acetamide .
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational framework. This compound belongs to the
Chemical Profile & Hazard Identification
Before disposal, you must understand the "Why."[2] This molecule is not just "organic waste"; it is a reactive alkylator .[1]
| Property | Data |
| Chemical Name | 2-Chloro-N-(4-isopropoxyphenyl)acetamide |
| Functional Class | |
| Molecular Formula | |
| Primary Hazard | Skin Sensitizer & Alkylating Agent .[1][3][4][5][6] The |
| Waste Classification | Halogenated Organic (RCRA Hazardous Waste).[1] |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, DCM, Methanol).[1][2] |
Part 1: The Disposal Strategy (Logic & Flow)
The disposal pathway is dictated by the presence of the Carbon-Chlorine (C-Cl) bond.[1] Unlike non-halogenated organics (which are often used as fuels in cement kilns), this compound requires high-temperature incineration with acid gas scrubbing to prevent the formation of dioxins or hydrochloric acid emissions.[1]
Decision Logic: Waste Stream Segregation
The following diagram illustrates the critical decision-making process to prevent cross-contamination of waste streams.
Figure 1: Segregation Logic.[1] Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the chloroacetamide solute mandates disposal in the Halogenated Waste stream.[2]
Part 2: Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Prevent dermal absorption.[1][4] This compound is lipophilic (isopropoxy group) and can penetrate gloves better than simple chloroacetamide.
-
Gloves: Double-gloving is mandatory.[1]
-
Respiratory: If handling powder, use a fume hood or N95/P100 particulate respirator.[1][2]
Phase 2: Waste Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers if acidic co-contaminants are present.[1]
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.[1][7]
-
Segregation Rule:
Phase 3: Operational Disposal (Bench to Pickup)
-
Solid Waste (Contaminated Silica/Paper): Place in a clear, sealable polyethylene bag (4 mil).[1] Seal it, then place it inside the solid waste drum.
-
Liquid Waste (Mother Liquors): Pour into the "Halogenated Waste" carboy.[1] Leave at least 10% headspace to prevent over-pressurization.[1]
Part 3: Spill Management & Deactivation
In the event of a spill, simple wiping is insufficient due to the persistence of the alkylating moiety.[2] You must chemically deactivate the electrophilic center.[1]
Deactivation Chemistry: The alpha-carbon is susceptible to nucleophilic attack.[1] A solution of sodium thiosulfate or dilute ammonia effectively converts the toxic alkyl chloride into a benign thioether or amine derivative.[1]
Spill Cleanup Workflow:
Figure 2: Spill Response & Deactivation Workflow. The thiosulfate wash is critical to destroy the alkylating potential of residues.[1]
Part 4: Regulatory Compliance (RCRA/EPA)
Failure to classify this waste correctly can result in fines.[1]
| Regulatory Body | Classification Code | Requirement |
| US EPA (RCRA) | F001 / F002 (if spent solvents involved) or D001 (Ignitable) | If the pure substance is discarded, it falls under "Toxic Waste" characteristics.[1] It is a Halogenated Organic Compound (HOC) .[1] |
| EU Waste Code | 07 01 03* | "Organic halogenated solvents, washing liquids and mother liquors."[1] |
| DOT Shipping | UN 2811 | Toxic solids, organic, n.o.s.[1][2] (chloroacetamide derivative).[1][3][4][6][8][9][10] |
Final Verification Step: Before handing over waste to EHS or a third-party contractor (e.g., Veolia, Clean Harbors), verify that the manifest explicitly lists "Halogenated Organics" .[1][2] This ensures the waste is routed to an incinerator with a secondary combustion chamber and acid gas scrubber, the only method to safely mineralize the chlorine content.[2]
References
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1] EPA/600/2-87/098.[1]
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-N-(4-isopropylphenyl)acetamide (Analogous Structure).[1] Revision 2025.[1][6][9]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste.
-
Sigma-Aldrich. Product Specification: 2-Chloro-N-(4-isopropylphenyl)acetamide.[1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. vumc.org [vumc.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
